Genipin 1-beta-D-gentiobioside
Description
Classification within Iridoid Glycosides
Iridoids are a large and diverse group of cyclopentanoid monoterpenes. Genipin (B1671432) 1-beta-D-gentiobioside is classified as a diglycosidic iridoid. This classification is based on the presence of two glucose units forming the gentiobiose sugar that is attached to the genipin aglycone. jst.go.jp The core iridoid skeleton of genipin itself is a "simple" iridoid, possessing an unmodified 10-carbon framework. nih.gov The attachment of the gentiobiose unit significantly influences the compound's polarity, solubility, and biological disposition.
Historical Context of Discovery and Early Research on the Compound
The journey to understanding Genipin 1-beta-D-gentiobioside began with the study of its aglycone, genipin. Genipin was first isolated from the fruit of Genipa americana L. in 1960 by Djerassi and his colleagues, who elucidated its structure through spectroscopic and chemical degradation methods. nih.govwou.edu
The specific discovery of this compound followed more than a decade later. In 1975, a pivotal study by Takeda et al. reported the isolation and structural determination of two new iridoid glycosides from the fruits of Gardenia jasminoides f. grandiflora (LOUR.) MAKINO. One of these was identified as genipin-1-β-D-gentiobioside. jst.go.jp This early research was foundational, establishing the chemical identity of the compound and paving the way for subsequent investigations into its properties and biological significance. These initial studies primarily focused on the isolation, purification, and structural elucidation of the compound from its natural sources.
Significance in Natural Product Chemistry Research
This compound holds considerable significance in natural product chemistry for several reasons. It is a key intermediate in the biosynthesis of other complex natural products. For instance, it is a precursor in the formation of the natural blue pigments used in the food industry, which are generated from the reaction of genipin with amino acids. wou.eduresearchgate.net
The compound is also a subject of interest for its diverse biological activities, which include hepatoprotective, anti-inflammatory, antioxidant, and antithrombotic properties. medchemexpress.comglpbio.comselleckchem.com These activities have spurred further research into its potential applications and its role as an active constituent in medicinal plants.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C23H34O15 | nih.gov |
| Molecular Weight | 550.51 g/mol | medchemexpress.com |
| CAS Number | 29307-60-6 | medchemexpress.com |
| Appearance | White to light yellow solid | medchemexpress.com |
Table 2: Key Research Findings on this compound
| Research Area | Key Finding | Source |
| Discovery | First isolated and structurally elucidated from Gardenia jasminoides in 1975. | jst.go.jp |
| Metabolism | Metabolized in vivo to geniposide (B1671433) and genipin by intestinal bacteria. | nih.gov |
| Biological Activity | Exhibits hepatoprotective, anti-inflammatory, antioxidant, and antithrombotic activities. | medchemexpress.comglpbio.comselleckchem.com |
| Biosynthesis | Serves as a precursor for the formation of natural blue pigments. | wou.eduresearchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
methyl 7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O15/c1-33-20(32)10-6-34-21(13-8(4-24)2-3-9(10)13)38-23-19(31)17(29)15(27)12(37-23)7-35-22-18(30)16(28)14(26)11(5-25)36-22/h2,6,9,11-19,21-31H,3-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZYXYLPBWLLGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2C1CC=C2CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence and Biogeographical Distribution
Botanical Sources and Specific Plant Tissues
This iridoid glycoside has been isolated and identified from several key plant sources, where it is often concentrated in the fruits.
Gardenia jasminoides Ellis, commonly known as Zhizi in traditional Chinese medicine, stands out as a principal source of Genipin (B1671432) 1-beta-D-gentiobioside. selleckchem.comnih.gov The compound is considered one of the most abundant and bioactive iridoid glycosides within this plant species. bioscience.co.ukmedchemexpress.comglpbio.com Research has consistently isolated Genipin 1-beta-D-gentiobioside from the fruits of Gardenia jasminoides. mdpi.com Its presence in this plant has been confirmed through various analytical methods, including high-performance liquid chromatography. nih.gov
This compound is also found in Genipa americana L., a plant native to Central and South America. nih.gov The compound has been identified within the fruit of this species, alongside other iridoids. nih.govufabc.edu.br Analysis of unripe genipap fruit extracts has confirmed the presence of nine different iridoids, including genipin-1-β-gentiobioside. ufabc.edu.br
Comparative Abundance in Relation to Other Iridoid Glycosides (e.g., Geniposide)
The concentration of this compound often varies in relation to other iridoids present in the same plant source, most notably geniposide (B1671433).
In extracts from the crude fruit of Gardenia jasminoides (CGF), geniposide is significantly more abundant than this compound. nih.govsemanticscholar.org One analysis found the content of geniposide to be 5.374%, while this compound was present at 1.48%. nih.govsemanticscholar.org Interestingly, various processing methods applied to the crude fruit can alter the relative concentrations of these compounds. For instance, in some processed forms of Gardenia Fructus, the content of this compound was observed to increase, while the levels of geniposide were reduced. nih.govsemanticscholar.org
The following table details the comparative content of major iridoid glycosides in different preparations of Gardenia Fructus extract.
| Compound | Crude GF Extract (%) | Steamed GF Extract (%) | Ginger-processed GF Extract (%) |
| Geniposidic acid | 0.449 | 0.429 | 0.414 |
| This compound | 1.480 | 1.574 | 1.598 |
| Geniposide | 5.374 | 5.079 | 5.241 |
| Data sourced from a 2020 study on the pharmacokinetics of compounds in Gardeniae Fructus. nih.govsemanticscholar.org |
In unripe Genipa americana fruit, the aglycone genipin was found to be the most abundant iridoid, while ripe fruit contained mainly geniposide and geniposidic acid. ufabc.edu.br
Ecological and Chemotaxonomic Significance within Plant Families
Iridoids, including this compound, serve important roles in plant ecology and are valuable markers for plant classification (chemotaxonomy).
Iridoids are recognized as chemosystematic markers for the Rubiaceae family. researchgate.net Their presence is a key characteristic used in the classification of various genera and species within this family. researchgate.net These compounds are part of a plant's secondary metabolism and are believed to play a role in defense against herbivores and pathogens. mdpi.com The occurrence of iridoids across 57 botanical families highlights their widespread, yet taxonomically significant, distribution. mdpi.com Within the Rubiaceae family, the specific profile of iridoids, including the presence of compounds like asperuloside and genipin, can help delineate taxonomic relationships. researchgate.net The anti-inflammatory properties associated with iridoids from Rubiaceae suggest they are active components in the plant's defense and interaction with its environment. nih.gov
Biosynthetic Pathways and Precursors
Upstream Metabolic Routes
The journey to Genipin (B1671432) 1-beta-D-gentiobioside begins with the synthesis of the universal isoprene (B109036) precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govresearchgate.net These five-carbon units are produced through two primary pathways: the mevalonate (B85504) (MVA) pathway, which primarily occurs in the cytosol, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, located in the plastids. frontiersin.orgnih.gov
The MEP pathway is considered a significant contributor to iridoid biosynthesis in plants. frontiersin.org Key enzymes in the MEP pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXPR), have been identified and their expression levels have been shown to be higher in tissues where iridoid accumulation is prominent. frontiersin.org These precursors are then converted to geranyl diphosphate (GPP), a ten-carbon molecule that serves as the direct precursor for monoterpenoids, including iridoids. frontiersin.orgresearchgate.net
Enzymatic Steps in Glycosidation
A crucial step in the formation of Genipin 1-beta-D-gentiobioside is glycosidation, the enzymatic attachment of sugar moieties to an aglycone, in this case, a derivative of genipin. This process is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). nih.govplos.org UGTs transfer a glycosyl group from an activated sugar donor, typically a UDP-sugar, to the acceptor molecule. mdpi.com
In the biosynthesis of this compound, it is hypothesized that genipin or a related precursor undergoes a two-step glycosylation. The first step involves the addition of a single glucose molecule, likely forming geniposide (B1671433) (genipin 1-O-β-D-glucopyranoside). mdpi.complos.orgnih.gov Subsequently, a second glucose unit is attached to the first, forming the gentiobiose moiety. This two-step process is mediated by specific UGTs. Transcriptome analyses of Gardenia jasminoides have revealed the presence of multiple UGTs that are believed to participate in the synthesis of various iridoid glycosides, including this compound. nih.govplos.org The expression of these UGTs often correlates with the accumulation of their respective glycoside products in different plant tissues. plos.org
Genetic Basis of Biosynthesis
The biosynthesis of iridoids, including this compound, is underpinned by a suite of specific genes encoding the necessary enzymes. mdpi.comnih.gov Advances in genomics and transcriptomics have enabled the identification of candidate genes involved in this intricate pathway. frontiersin.orgresearchgate.netuea.ac.uk
Key gene families implicated in iridoid biosynthesis include:
Geraniol (B1671447) synthase (GES): Catalyzes the formation of geraniol from GPP, a committed step in the iridoid pathway. researchgate.netgenscript.com
Cytochrome P450 monooxygenases (P450s): A large family of enzymes responsible for various oxidation and hydroxylation reactions in the pathway. researchgate.net
Iridoid synthase (IS): Catalyzes the crucial cyclization of an acyclic precursor to form the characteristic iridoid skeleton. researchgate.net
UDP-glycosyltransferases (UGTs): As mentioned earlier, these enzymes are responsible for the glycosylation steps. nih.govplos.org
Genomic studies on plants like Teucrium marum and transcriptome analysis of Gardenia jasminoides have provided valuable insights into the genetic architecture of iridoid biosynthesis. researchgate.netplos.orgnih.gov The identification and characterization of these genes are crucial for understanding the regulation of this compound production and for potential metabolic engineering applications.
Relationship to Geniposide Biosynthesis
Geniposide is a closely related iridoid glycoside and is considered a direct precursor to this compound. mdpi.comnih.gov The biosynthesis of geniposide involves the glycosylation of the genipin aglycone with a single glucose molecule. dovepress.commdpi.com The subsequent addition of a second glucose unit to geniposide, catalyzed by a specific glucosyltransferase, results in the formation of this compound. plos.org
Therefore, the biosynthetic pathway of this compound is an extension of the geniposide pathway. nih.gov The metabolic flux between these two compounds is likely regulated by the expression and activity of the respective glucosyltransferases. plos.org Studies have shown that the relative abundance of geniposide and this compound can vary in different plant tissues and developmental stages, suggesting a tight regulatory control over this final glycosylation step. plos.orggenscript.com
Compound Information
| Compound Name |
| This compound |
| Geniposide |
| Genipin |
| Iridodial |
| Geraniol |
| Isopentenyl diphosphate (IPP) |
| Dimethylallyl diphosphate (DMAPP) |
| Geranyl diphosphate (GPP) |
Key Enzymes in Biosynthesis
| Enzyme | Function |
| 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | Key enzyme in the MEP pathway |
| 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXPR) | Enzyme in the MEP pathway |
| Geraniol synthase (GES) | Catalyzes the formation of geraniol from GPP |
| Iridoid synthase (IS) | Catalyzes the formation of the iridoid skeleton |
| UDP-glycosyltransferases (UGTs) | Catalyze the attachment of sugar moieties |
Metabolic Transformations and Biotransformation Studies
In Vivo Metabolic Profiles in Animal Models
Studies in animal models, particularly rats, have been instrumental in mapping the metabolic fate of Genipin (B1671432) 1-beta-D-gentiobioside following oral administration. acs.orgnih.gov The compound undergoes extensive metabolism, with metabolites being detected in plasma, urine, and feces. acs.org
Following oral administration in rats, Genipin 1-beta-D-gentiobioside (GG) is transformed into a series of metabolites. acs.org High-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF-LC/MS) has been a key technology in identifying these compounds. acs.orgnih.gov The primary metabolites are formed through the sequential cleavage of its glycosidic bonds. The initial deglycosylation yields Geniposide (B1671433), which is then further hydrolyzed to its aglycone, Genipin. acs.org Another identified metabolite is Geniposidic acid. acs.orgacs.org A comprehensive study identified a total of 11 metabolites of this compound in rats. acs.orgnih.gov
Table 1: Key Identified Metabolites of this compound in Animal Models
| Metabolite | Precursor Compound | Key Biotransformation Reaction | Reference |
|---|---|---|---|
| Geniposide | This compound | Deglycosylation | acs.org, nih.gov |
| Genipin | Geniposide / this compound | Deglycosylation | acs.org, nih.gov |
| Geniposidic acid | This compound | Demethylation | acs.org, engineering.org.cn |
The metabolic conversion of this compound involves a variety of biotransformation reactions. acs.org Research has identified eight major types of reactions that contribute to the diversity of its metabolites. acs.orgnih.gov Deglycosylation, the removal of sugar moieties, is the initial and a critical step, leading to the formation of Geniposide and subsequently Genipin. acs.orgfrontiersin.org Once the aglycone Genipin is formed, it can undergo further phase II conjugation reactions, such as sulfate (B86663) conjugation and glucuronidation, which are common detoxification pathways in the liver. acs.orgmdpi.com Other observed reactions include hydroxylation, hydrogenation, demethylation, glycosylation, and dehydration. acs.orgnih.gov Studies on the related compound genipin have also shown it undergoes methylation, dehydroxylation, hydrogenation, sulfonation, and glucuronidation. semanticscholar.org
Table 2: Major Biotransformation Reactions of this compound
| Reaction Type | Description | Resulting Product Type | Reference |
|---|---|---|---|
| Deglycosylation | Removal of one or both glucose units from the glycoside. | Geniposide, Genipin | acs.org, nih.gov |
| Hydroxylation | Addition of a hydroxyl (-OH) group. | Hydroxylated metabolites | acs.org, nih.gov |
| Sulfate Conjugation | Addition of a sulfate group (SO₃⁻). | Sulfated conjugates | acs.org, mdpi.com |
| Glucuronidation | Addition of glucuronic acid. | Glucuronide conjugates | acs.org, mdpi.com |
| Hydrogenation | Addition of hydrogen atoms, typically to a double bond. | Hydrogenated metabolites | acs.org, nih.gov |
| Demethylation | Removal of a methyl (-CH₃) group. | Demethylated metabolites (e.g., Geniposidic acid) | acs.org, nih.gov |
| Glycosylation | Addition of a sugar moiety. | Glycosylated metabolites | acs.org, nih.gov |
| Dehydration | Removal of a water molecule. | Dehydrated metabolites | acs.org, nih.gov |
Enzymatic Hydrolysis and Aglycone Formation (e.g., to Genipin via β-D-glucosidases)
The conversion of iridoid glycosides like this compound and its intermediate, Geniposide, into the aglycone Genipin is catalyzed by β-D-glucosidases. jst.go.jpresearchgate.nettongyubio.com These enzymes specifically cleave the β-glycosidic bond linking the sugar moieties to the Genipin core. google.com This hydrolysis is a critical activation step, as Genipin is considered the primary bioactive form responsible for many of the pharmacological effects attributed to Gardenia fruit extracts. jst.go.jpresearchgate.netresearchgate.net
This enzymatic reaction is not only carried out by intestinal microflora in vivo but can also be replicated in vitro using commercial enzymes. jst.go.jpresearchgate.net β-glucosidases from various sources, including fungi like Aspergillus niger and Penicillium nigricans, as well as commercial cellulase (B1617823) preparations, have been successfully used to hydrolyze Geniposide to produce Genipin for research and industrial purposes. researchgate.netnih.gov The efficiency of this enzymatic conversion is influenced by factors such as pH and temperature. researchgate.netgoogle.com The process involves the initial hydrolysis of this compound to Geniposide, which is then further hydrolyzed by β-D-glucosidases to release the aglycone, Genipin. jst.go.jpjst.go.jp
Advanced Analytical Methodologies for Research
Chromatographic Techniques for Isolation and Quantification
Chromatography is a fundamental tool for separating Genipin (B1671432) 1-beta-D-gentiobioside from the complex matrix of plant extracts and biological samples. High-performance and ultra-performance liquid chromatography are the predominant techniques employed for its isolation and quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used method for the determination of Genipin 1-beta-D-gentiobioside in botanical materials. researchgate.net A practical HPLC method coupled with ultraviolet (UV) detection has been developed for its analysis in gardenia fruit. researchgate.net In one such method, a Supelco C18 column was used with a mobile phase of methanol (B129727) and 20 mM ammonium (B1175870) acetate (B1210297) (NH4Ac) in a 30:70 (v/v) ratio. researchgate.net The detection was carried out at a wavelength of 240 nm, which is suitable for iridoid compounds. researchgate.netscielo.br
Table 1: HPLC Method for this compound Analysis researchgate.net
| Parameter | Condition |
|---|---|
| Column | Supelco C18 |
| Mobile Phase | Methanol–20 mM NH4Ac (30:70, v/v) |
| Flow Rate | 0.8 ml/min |
| Detection Wavelength | 240 nm |
| Limit of Detection (LOD) | ~0.25 μg/ml |
| Overall Recovery | >96.0% |
Ultra-Performance Liquid Chromatography (UFLC)
Ultra-Performance Liquid Chromatography (UFLC), often coupled with tandem mass spectrometry (MS/MS), offers a more sensitive and rapid approach for the simultaneous determination of this compound and other active compounds in complex mixtures. chemfaces.commedchemexpress.com This technique was successfully used to analyze the main components in a traditional Chinese medicinal preparation, where a Waters CORTECS UPLC T3 column was employed for separation. frontiersin.org
A UFLC-MS/MS method was developed for the simultaneous quantification of two iridoid glycosides (including this compound), two anthraquinones, and four flavonoid glycosides in rat plasma. chemfaces.commedchemexpress.com The analysis was performed on a Shim-pack XR-ODS C18 column with a gradient elution using a mobile phase of water (containing 0.1% formic acid) and acetonitrile. chemfaces.com This method demonstrated high sensitivity, with a lower limit of quantification (LLOQ) for this compound established at 0.5 ng/mL in plasma, making it highly suitable for pharmacokinetic studies. chemfaces.com The extraction recovery from plasma for this compound was greater than 86.0%. chemfaces.com
Table 2: UFLC-MS/MS Lower Limits of Quantification (LLOQ) in Rat Plasma chemfaces.com
| Compound | LLOQ (ng/mL) |
|---|---|
| Geniposide (B1671433) | 4.0 |
| This compound | 0.5 |
| Rhein | 2.0 |
| Emodin | 0.1 |
| Isonaringin | 1.0 |
| Naringin | 2.0 |
| Hesperidin | 1.0 |
| Neohesperidin | 2.0 |
Spectrometric Approaches for Structural Elucidation and Characterization
Mass spectrometry and other spectrometric techniques are indispensable for the structural confirmation of this compound and for monitoring its presence in various processes.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly coupled with liquid chromatography to characterize non-volatile and thermally labile compounds like this compound. In studies of gardenia fruit, both full scan MS and tandem MS (MS2) data were acquired in positive polarity to elucidate the structure of the compound. researchgate.net The fragmentation patterns observed in the mass spectra provide specific ions that can be used to characterize this compound within a sample extract. researchgate.net In the analysis of a fermented medicinal solution, UPLC-PDA-ESI-MS was used to identify this compound by comparing its quasi-molecular ion peaks and fragment ions with reported data. frontiersin.org
Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-LC/MS)
The combination of liquid chromatography with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-LC/MS) provides high-resolution and accurate mass measurements, which are critical for the unambiguous identification of compounds in complex matrices and for metabolic profiling. acs.orgnih.gov This technique was instrumental in a comprehensive evaluation of the in vitro and in vivo metabolism of this compound. acs.orgnih.gov
In the study, 11 metabolites were identified or tentatively characterized in rat plasma, urine, and feces based on their elemental compositions, retention times, and fragmentation patterns. acs.orgnih.gov The biotransformations observed included deglycosylation, hydroxylation, sulfate (B86663) conjugation, and glucuronidation. acs.orgnih.gov The high accuracy of Q-TOF-MS allows for the confident assignment of molecular formulas to precursor and fragment ions, which is essential for elucidating metabolic pathways. semanticscholar.org For instance, this compound was identified in a complex injection formula with a mass error of just 1.0 ppm. semanticscholar.org
Table 3: Identified Metabolites of this compound via HPLC-Q-TOF-LC/MS acs.orgnih.gov
| Metabolite Type | Biotransformation |
|---|---|
| Geniposide | Deglycosylation |
| Genipin | Deglycosylation |
| Geniposidic acid | Hepatic metabolism |
| Hydroxylated metabolites | Hydroxylation |
| Sulfated conjugates | Sulfate Conjugation |
| Glucuronidated conjugates | Glucuronidation |
| Hydrogenated metabolites | Hydrogenation |
| Demethylated metabolites | Demethylation |
| Glycosylated metabolites | Glycosylation |
| Dehydrated metabolites | Dehydration |
Near-Infrared Spectroscopy (NIR) in Process Monitoring
Near-Infrared (NIR) spectroscopy is a rapid and non-destructive analytical technique that has emerged as a powerful Process Analytical Technology (PAT) tool. researchgate.netazooptics.com It is particularly useful for the in-line monitoring of manufacturing processes, such as the liquid-liquid extraction of compounds from Gardenia jasminoides. nih.gov
A study aimed to monitor the liquid-liquid extraction of gardenia fruit used in-line NIR spectroscopy to predict the content of several quality control indicators, including this compound. nih.gov Chemometric models, specifically partial least-squares regression (PLSR) and back-propagation artificial neural networks (BP-ANN), were developed to correlate the NIR spectral data with concentrations measured by reference methods. nih.gov The results showed that the PLSR model provided better accuracy for predicting the content of this compound compared to the BP-ANN model. nih.gov This demonstrates the feasibility of using NIR spectroscopy for the rapid and accurate real-time analysis of key compounds during industrial production, ensuring batch-to-batch consistency and quality. researchgate.netnih.gov
Table 4: Predictive Model Performance for this compound Content using In-line NIR Spectroscopy nih.gov
| Model | Performance Evaluation | Result |
|---|---|---|
| Partial Least-Squares Regression (PLSR) | Accuracy | Better predictive accuracy for this compound |
| Back Propagation Artificial Neural Network (BP-ANN) | Accuracy | Less accurate than PLSR for this compound |
Integrated 'Omics' Strategies for Compound Identification
The identification of specific bioactive compounds within complex botanical extracts presents a significant analytical challenge. Integrated 'omics' strategies, particularly metabolomics, have emerged as powerful tools for the rapid and comprehensive analysis of these mixtures, enabling the identification of compounds like this compound. mdpi.com These approaches move beyond the traditional one-by-one isolation and identification of molecules, instead providing a holistic snapshot of the small-molecule metabolites in a biological sample. mdpi.com
In the context of traditional herbal medicines such as Gardenia Fructus, metabolomics is employed to differentiate between samples based on their chemical profiles and to correlate these profiles with biological activity or quality. nih.govfrontiersin.org This is often achieved through a combination of high-resolution analytical techniques and advanced statistical analysis.
Research Findings
Recent studies have successfully applied integrated 'omics' approaches to identify this compound as a key chemical marker in Gardenia Fructus. nih.govfrontiersin.org One such strategy combines herbal metabolomics with grey correlation analysis and biological verification to screen for and identify quality markers (Q-Markers). nih.gov
The process typically involves the following steps:
Metabolic Profiling: Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-Q-Exactive Orbitrap-MS or HPLC-Q-TOF-MS) is used to generate detailed chemical profiles of the plant extracts. acs.orgnih.gov This provides precise mass data and retention times for hundreds of constituents.
Multivariate Data Analysis: The complex datasets are then analyzed using multivariate statistical methods. This allows researchers to identify differential metabolites between various sample groups (e.g., different species, batches, or those exhibiting different biological effects). nih.gov
Component Identification: By comparing the mass-to-charge ratio (m/z) and fragmentation patterns with established databases and reference standards, specific compounds are identified. frontiersin.orgacs.org this compound was identified as a pharmacodynamic compound in Gardenia Fructus through this method. frontiersin.org
Correlation and Verification: The identified compounds are then correlated with specific biological activities. For instance, studies have confirmed that this compound is one of the components responsible for the anti-inflammatory effects of Gardenia Fructus. nih.govfrontiersin.org Further biological verification, sometimes using models like zebrafish, confirms the activity of the identified markers. nih.govfrontiersin.org
Through these integrated strategies, this compound, along with compounds like geniposide and gardenoside, has been preliminarily identified as a Q-Marker for Gardenia Fructus. nih.govfrontiersin.org This signifies its importance for the quality control and standardization of this traditional medicine. nih.gov Another study utilized a similar 'Chinmedomics' approach to identify it as a potential toxicity-related quality marker in a complex herbal decoction. nih.gov
The following table summarizes the application of 'omics' technologies in the identification of this compound.
Table 1: Application of Integrated 'Omics' for this compound Identification
| 'Omics' Strategy | Analytical Technique | Subject of Study | Key Finding | Citation |
|---|---|---|---|---|
| Herbal Metabolomics / Chinmedomics | UHPLC-Q-Exactive Orbitrap-MS | Gardenia Fructus (GF) | Identified as a quality marker (Q-Marker) responsible for anti-inflammatory effects. | nih.govfrontiersin.org |
| Metabolomics | HPLC-Q-TOF-LC/MS | Rat metabolism study | Identified various metabolites of the compound through biotransformations like deglycosylation and hydroxylation. | acs.org |
Mechanistic Investigations of Biological Activities
Research on Hepatoprotective Mechanisms
The liver-protective properties of Genipin (B1671432) 1-beta-D-gentiobioside are attributed to its influence on specific cellular pathways and enzymatic activities within hepatocytes. medchemexpress.comresearchgate.net In vitro studies involving primary hepatocytes have been instrumental in identifying these mechanisms. nih.gov
Modulation of Cellular Pathways in Liver Cells
Genipin 1-beta-D-gentiobioside is metabolized in hepatocytes, with studies identifying metabolites such as geniposidic acid. nih.gov This metabolic transformation is a key aspect of its biological activity. Research indicates that the compound and its metabolites can influence pathways related to cellular stress and survival. For instance, its aglycone, genipin, is known to activate the Nrf2/HO-1 antioxidant pathway, which is crucial for protecting cells from oxidative damage. mdpi.com While direct studies on this compound's modulation of specific hepatocyte pathways like apoptosis or autophagy are still emerging, its known anti-inflammatory and antioxidant activities suggest a protective role by mitigating cellular stress signals that could otherwise lead to liver injury. medchemexpress.comresearchgate.net
Potential Inhibition of Protein Phosphatase 2A (PP2A) Enzymatic Activity in Hepatocytes
Recent findings have highlighted a novel mechanism for the hepatoprotective effects of this compound. A study presented in May 2025 suggests that the compound alleviates metabolic-associated steatohepatitis (MASH) by directly inhibiting the enzymatic activity of Protein Phosphatase 2A (PP2A) in hepatocytes. researchgate.net PP2A is a phosphatase that can negatively regulate signaling pathways, including those involved in insulin (B600854) signaling and autophagy. aging-us.comvaincrealzheimer.org By inhibiting PP2A, this compound may prevent the dephosphorylation of key signaling proteins, thereby modulating cellular processes that contribute to liver health. researchgate.netaging-us.com
Exploration of Anti-Inflammatory Mechanisms
The anti-inflammatory properties of this compound are a significant area of investigation, with research pointing to its ability to regulate key signaling pathways and mediators involved in the inflammatory response. nih.govnih.gov
Regulation of NF-κB Signaling Pathways
Nuclear factor-kappaB (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. frontiersin.org this compound has been shown to suppress inflammation in part through the inhibition of the NF-κB pathway. nih.govresearchgate.net This regulation occurs downstream of the AMPK/SIRT1 pathway. nih.govnih.gov By inhibiting the activation of NF-κB, specifically the phosphorylation of the p65 subunit, the compound prevents its translocation to the nucleus, thereby downregulating the transcription of target inflammatory genes. nih.govresearchgate.netscribd.com This mechanism has been observed in models of diabetic nephropathy where the compound mitigated inflammation-related kidney damage. nih.govresearchgate.net
Influence on Pro-Inflammatory Mediators
The compound exerts a significant inhibitory effect on the NLRP3 inflammasome, a multi-protein complex crucial for initiating inflammatory responses. oup.comnih.govmdpi.com Activation of the NLRP3 inflammasome leads to the cleavage and activation of Caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β into their active forms and cleaves Gasdermin D (GSDMD) to induce pyroptosis, a form of inflammatory cell death. frontiersin.orgmdpi.com
Research has demonstrated that this compound treatment leads to a marked reduction in the expression of several key components and downstream effectors of this pathway. nih.govscribd.com
| Mediator | Function | Observed Effect of Treatment | Reference |
|---|---|---|---|
| NLRP3 | Sensor protein of the inflammasome | Reduced expression | nih.govscribd.com |
| p-NF-κB p65 | Activated transcription factor for pro-inflammatory genes | Reduced expression | nih.govscribd.com |
| ASC | Adaptor protein linking NLRP3 to Caspase-1 | Reduced expression | nih.govscribd.com |
| Cleaved Caspase-1 | Active enzyme that processes pro-inflammatory cytokines | Reduced expression | nih.govscribd.com |
| GSDMD-N | N-terminal fragment of Gasdermin D that forms pores, leading to pyroptosis | Reduced expression | nih.govscribd.com |
| Cleaved IL-1β | Mature, active pro-inflammatory cytokine | Reduced expression | nih.govscribd.com |
Activation of AMP-activated protein kinase (AMPK)/Silencing Information Regulator Related Enzyme 1 (SIRT1) Pathway
A primary mechanism for the anti-inflammatory and cytoprotective effects of this compound is its ability to activate the AMPK/SIRT1 signaling pathway. nih.govresearchgate.netoup.com AMPK acts as a master regulator of cellular energy homeostasis, while SIRT1 is a protein deacetylase involved in cellular stress resistance and longevity. nih.gov
Studies have shown that this compound treatment increases the protein levels and/or phosphorylation (activation) of both AMPK and SIRT1. nih.govnih.gov The activation of this pathway is upstream of the inhibition of NF-κB and the NLRP3 inflammasome. nih.govnih.govresearchgate.net In high glucose-induced podocyte injury models, the compound's ability to protect cells was linked to its capacity to maintain the expression of AMPK and SIRT1, which in turn suppressed downstream inflammatory proteins. researchgate.netoup.com
| Protein | Change in Expression/Activity | Downstream Consequence | Reference |
|---|---|---|---|
| AMPK | Increased protein levels and phosphorylation | Activation of SIRT1 | nih.govnih.gov |
| SIRT1 | Increased protein levels | Inhibition of NF-κB and NLRP3 inflammasome | nih.govnih.gov |
This activation demonstrates a crucial link between the metabolic-sensing capabilities of the cell and the regulation of inflammatory responses, with this compound acting as a key modulator. nih.govnih.gov
Studies on Antioxidant Action
Role in Mitigating Oxidative Stress
This compound has demonstrated a significant role in mitigating oxidative stress, a key factor in the pathogenesis of various diseases. nih.gov Research indicates that this iridoid glycoside can effectively suppress oxidative stress, contributing to its protective effects. nih.govmdpi.com For instance, in studies related to diabetic nephropathy, this compound was found to alleviate kidney damage by suppressing both oxidative stress and inflammation. nih.govoup.comresearchgate.net This protective mechanism is, at least in part, associated with the activation of the AMP-activated protein kinase (AMPK)/sirtuin 1 (SIRT1)/nuclear factor-κB (NF-κB) pathway. nih.gov
The compound's ability to combat oxidative stress has been observed in various experimental models. In high-fat diet/streptozotocin-induced diabetic nephropathy in mice, treatment with this compound led to a reduction in oxidative stress parameters. nih.gov This suggests that the compound's therapeutic potential in conditions characterized by oxidative damage is significant. mdpi.com The antioxidant activity of this compound is considered a key component of its broader pharmacological profile, which also includes anti-inflammatory and hepatoprotective properties. medchemexpress.commedchemexpress.com
Interaction with Cellular Antioxidant Systems
This compound interacts with cellular antioxidant systems to exert its protective effects. A crucial mechanism is its ability to activate the AMPK/SIRT1 pathway. nih.govmdpi.com Activation of this pathway is known to enhance cellular defense against oxidative stress. Studies have shown that this compound increases the protein levels and phosphorylation of AMPK, as well as the protein levels of SIRT1. mdpi.com This, in turn, leads to the inhibition of downstream inflammatory and oxidative pathways, such as the NF-κB and NLRP3 inflammasome pathways. nih.govmdpi.com
The interaction with these cellular systems highlights the compound's role as a modulator of key signaling pathways involved in cellular homeostasis and stress response. By boosting the expression and activity of proteins like AMPK and SIRT1, this compound helps to fortify the cell's intrinsic antioxidant capacity. nih.govmdpi.com
Neurobiological Research and Mechanisms
Modulation of Neuronal Apoptosis Pathways
This compound has been shown to exert neuroprotective effects by modulating neuronal apoptosis pathways. Research indicates that it can inhibit the apoptosis of prefrontal cortex neurons, which is a significant factor in the pathology of depression. nih.govresearchgate.net This anti-apoptotic effect is achieved through the downregulation of key apoptosis-related proteins. nih.gov
In studies using both a chronic unpredictable mild stress (CUMS) mouse model and corticosterone-induced primary cortical neurons, this compound effectively inhibited neuronal apoptosis. nih.gov Specifically, it was found to down-regulate the expression of pro-apoptotic proteins such as Bax and Cleaved-Caspase-3. nih.gov By interfering with these critical components of the apoptotic cascade, this compound helps to preserve neuronal viability in the face of stress-induced insults.
Impact on c-Jun N-terminal kinase (JNK) Phosphorylation and Homeodomain Interacting Protein Kinase 2 (HIPK2) SUMOylation
A key mechanism underlying the neuroprotective and antidepressant-like actions of this compound involves its impact on the c-Jun N-terminal kinase (JNK) signaling pathway and the post-translational modification of Homeodomain Interacting Protein Kinase 2 (HIPK2). nih.govresearchgate.net The JNK pathway is known to play a role in inflammation and neuronal apoptosis, both of which are implicated in depression. nih.gov
Recent studies have revealed that this compound inhibits the phosphorylation of JNK (p-JNK), a critical step in the activation of this apoptotic pathway. nih.gov This inhibition is achieved by enhancing the SUMOylation of HIPK2. nih.govresearchgate.net SUMOylation is a process where a Small Ubiquitin-like Modifier (SUMO) protein is attached to a target protein, altering its function. It has been demonstrated that SUMO-1 modification can inhibit the ability of HIPK2 to activate JNK. researchgate.net Research has identified specific lysine (B10760008) residues on HIPK2, namely K326 and K1189, as the key sites for SUMOylation that are regulated by this compound. nih.gov By promoting the attachment of SUMO1 to HIPK2, the compound effectively dampens the pro-apoptotic signaling cascade mediated by JNK. nih.govresearchgate.net
Table 1: Effects of this compound on Apoptosis-Related Proteins
| Protein | Effect of this compound | Experimental Model | Reference |
| p-JNK | Down-regulation | CUMS-induced depressed mice, Corticosterone-induced primary cortical neurons | nih.gov |
| Bax | Down-regulation | CUMS-induced depressed mice, Corticosterone-induced primary cortical neurons | nih.gov |
| Cleaved-Caspase-3 | Down-regulation | CUMS-induced depressed mice, Corticosterone-induced primary cortical neurons | nih.gov |
Anti-Acetylcholine Activity and Research on Memory Function
While direct studies on the anti-acetylcholine activity of this compound are limited, research on related compounds and the broader context of neuroprotection suggests a potential role in modulating cholinergic systems and memory function. Palliative treatments for neurodegenerative diseases like Alzheimer's often involve increasing acetylcholine (B1216132) levels by inhibiting acetylcholinesterase (AChE). nih.gov The aglycone of this compound, genipin, has been investigated for its neuroprotective effects, which are relevant to memory and cognitive function. researchgate.net
Furthermore, research on Gardenia Fructus preparations, which contain this compound, indicates an effect on the activity of acetylcholinesterase in models of ischemic brain injury. acs.orgsemanticscholar.org This suggests that components of Gardenia Fructus, potentially including this compound, may influence the cholinergic system, which is crucial for memory and learning. However, more specific research is needed to delineate the direct anti-acetylcholine activity and the precise impact of this compound on memory function.
Effects on Cerebral Ischemia Models
Research indicates that this compound exhibits neuroprotective properties in models of cerebral ischemia. It is suggested to reduce brain damage caused by ischemia by increasing blood flow and reducing heart rate in rat models. biosynth.com One of its proposed mechanisms of action involves the inhibition of TNF-α production. biosynth.com Furthermore, studies on different preparations of Gardeniae Fructus, which contains this compound, suggest that its neuroprotective effects against cerebral ischemia may be linked to the improvement of mitochondrial respiratory function and energy metabolism. acs.orgsemanticscholar.org
Cardiovascular System Research
Mechanisms of Antithrombotic Activity
This compound has been identified as having antithrombotic activities. selleckchem.commedchemexpress.commolnova.commedchemexpress.comfishersci.at While the precise mechanisms are still under investigation, its anti-inflammatory and antioxidant properties likely contribute to this effect. selleckchem.commedchemexpress.commolnova.commedchemexpress.comfishersci.at
Research on Cardiac Inotropy and Preload Regulation
Studies have suggested that this compound may play a role in increasing cardiac inotropy, which is the force of heart muscle contraction, and in lowering the preload of the heart. ncats.io The exact pathways through which it exerts these effects are a subject for ongoing research.
Renal System Research (e.g., Diabetic Nephropathy)
Attenuation of Kidney Damage Mechanisms
In the context of diabetic nephropathy, a serious complication of diabetes, this compound has shown promise in mitigating kidney damage. oup.comresearchgate.netnih.gov Research indicates that it can increase podocyte survival and attenuate renal damage in mouse models of diabetic nephropathy. researchgate.netfrontiersin.org The protective mechanism is associated with the activation of the AMP-activated protein kinase (AMPK)/sirtuin 1 (SIRT1) pathway and subsequent inhibition of the NLRP3 inflammasome. oup.comresearchgate.netnih.govmdpi.com This action helps to reduce inflammatory cell infiltration and preserve the structure of the glomeruli and renal tubules. researchgate.net
Correlation with Glycemic Control and Oxidative/Inflammatory Suppression
The protective effects of this compound in diabetic nephropathy are also linked to its ability to contribute to glycemic control and suppress oxidative stress and inflammation. oup.comresearchgate.netnih.gov Studies have shown that it can efficiently suppress these pathological processes, thereby improving renal function. mdpi.com The mechanism involves the activation of the AMPK/SIRT1 pathway, which in turn inhibits nuclear factor-κB (NF-κB) and the NLRP3 inflammasome. oup.comresearchgate.netnih.govmdpi.com This leads to a reduction in the production of inflammatory cytokines and oxidative stress markers. researchgate.netresearchgate.net
Table 1: Summary of Research Findings on this compound
| System | Biological Activity | Proposed Mechanism of Action | Model System |
| Cerebrovascular | Neuroprotection in Cerebral Ischemia | Increased blood flow, reduced heart rate, inhibition of TNF-α, improved mitochondrial function. biosynth.comacs.orgsemanticscholar.org | Rat models of cerebral ischemia. biosynth.com |
| Cardiovascular | Antithrombotic Activity | Anti-inflammatory and antioxidant effects. selleckchem.commedchemexpress.commolnova.commedchemexpress.comfishersci.at | Not specified. |
| Cardiovascular | Increased Cardiac Inotropy and Lowered Preload | Under investigation. ncats.io | Not specified. |
| Renal | Attenuation of Kidney Damage in Diabetic Nephropathy | Increased podocyte survival, activation of AMPK/SIRT1 pathway, inhibition of NLRP3 inflammasome. oup.comresearchgate.netnih.govfrontiersin.orgmdpi.com | Mouse models of diabetic nephropathy, in vitro podocyte injury models. researchgate.netmdpi.com |
| Renal | Glycemic Control and Suppression of Oxidative/Inflammatory Stress | Activation of AMPK/SIRT1 pathway, inhibition of NF-κB and NLRP3 inflammasome. oup.comresearchgate.netnih.govmdpi.comresearchgate.net | Mouse models of diabetic nephropathy, in vitro podocyte injury models. researchgate.netmdpi.com |
Additional Investigated Biological Activities
Attenuation of Melanogenesis
This compound has been identified as an inhibitor of melanin (B1238610) synthesis. Research into the pharmacological activities of phytochemicals isolated from the fruit of Gardenia jasminoides has highlighted their potential for inhibiting melanogenesis labshare.cn.
In one investigation, this compound was specifically shown to reduce the synthesis of melanin in B16 mouse melanoma cell lines. Further studies on various iridoid glycosides from Gardenia jasminoides have evaluated their effects on melanogenesis in B16 melanoma cells stimulated with α-melanocyte-stimulating hormone (α-MSH). While these studies highlighted other specific compounds, they establish a basis for the screening of constituents from this plant, including this compound, for their potential to modulate melanin production. The inhibitory activity on melanogenesis presents a promising area for further dermatological and cosmetic research.
Table 1: Research Findings on Melanogenesis Inhibition
| Cell Line | Compound | Observed Effect | Source |
| B16 Mouse Melanoma | This compound | Reduction in melanin synthesis | |
| B16 Melanoma | Iridoid Glycosides from G. jasminoides | General inhibitory effects on melanogenesis by various compounds | labshare.cn |
Antiangiogenic Effects
This compound has demonstrated antiangiogenic properties, which are crucial for inhibiting the formation of new blood vessels, a process implicated in tumor growth and metastasis. The mechanism behind this effect is suggested to be linked to its ability to inhibit energy metabolism and fatty acid synthesis.
The antiangiogenic potential of compounds from Gardenia jasminoides has been confirmed in laboratory models. An extract from the plant, which contains this compound, exhibited potent, dose-dependent antiangiogenic activity in a chick embryo chorioallantoic membrane (CAM) assay. Further supporting these findings, the aglycone of this compound, genipin, is also recognized for its anti-angiogenic activities labshare.cn. This body of evidence underscores the potential of this compound as a compound for further investigation in anti-cancer and other angiogenesis-dependent disease therapies.
Table 2: Research Findings on Antiangiogenic Effects
| Assay/Model | Compound/Extract | Proposed Mechanism | Observed Effect | Source |
| Not Specified | This compound | Inhibition of energy metabolism and fatty acid synthesis | Antiangiogenic effects | |
| Chick Embryo Chorioallantoic Membrane (CAM) Assay | Gardenia jasminoides Fruit Crude Extract | Not specified | Potent, dose-dependent antiangiogenic activity | |
| Various | Genipin (aglycone) | Not specified | Antiangiogenic activity | labshare.cn |
Research on Diabetic Neuropathy
A comprehensive review of scientific literature indicates that while this compound has been studied in the context of diabetic complications, the primary focus has been on diabetic nephropathy (kidney damage) rather than diabetic neuropathy (nerve damage).
While the compound does exhibit general neuroprotective effects in other contexts, such as inhibiting neuronal apoptosis related to depression, specific research detailing its mechanisms or efficacy in treating diabetic neuropathy is not available in the reviewed literature. Therefore, a scientifically accurate account of its role in diabetic neuropathy cannot be provided at this time.
Table 3: Research Findings on Diabetic Complications
| Condition Studied | Model | Key Pathway Investigated | Observed Outcome | Source |
| Diabetic Nephropathy | High-fat diet/streptozotocin-induced diabetic mice | AMPK/SIRT1/NF-κB | Attenuated kidney damage, suppressed oxidative stress and inflammation | |
| Diabetic Neuropathy | Not specified in available research | Not specified in available research | Insufficient data in available scientific literature | - |
Advanced Research Models and Methodologies in Biological Studies
In Vitro Cell Culture Models
In vitro models provide a controlled environment to study the direct effects of Genipin (B1671432) 1-beta-D-gentiobioside on specific cell types, offering insights into its cellular and molecular mechanisms.
Research into the hepatic effects of Genipin 1-beta-D-gentiobioside involves primary hepatocytes. A study investigating its metabolism utilized incubations with primary rat hepatocytes, which led to the detection of geniposidic acid, a metabolite of the compound. acs.orgnih.gov This indicates that primary hepatocytes are a viable model for studying the hepatic biotransformation of this compound. acs.orgnih.gov
For the related aglycone, genipin, studies have employed the rat liver cell line BRL-3A. In these cells, genipin was observed to reduce cell viability and induce apoptosis and necrosis. mdpi.com
Table 1: Research Findings in Hepatocyte Models
| Compound | Cell Model | Key Findings |
|---|---|---|
| This compound | Primary Rat Hepatocytes | Metabolized to geniposidic acid. acs.orgnih.gov |
The anti-inflammatory properties of these compounds are often tested using macrophage and microglial cell lines. The murine macrophage cell line RAW 264.7 is a common model. For this compound, its effect on nitric oxide production in lipopolysaccharide-activated RAW 264.7 cells was evaluated, showing an IC50 value greater than 100 μM. medchemexpress.commedchemexpress.com
Studies on the related compound, genipin, have also utilized RAW 264.7 and BV2 microglial cells. In LPS-stimulated RAW 264.7 macrophages, genipin inhibited the activation of NF-κB and the expression of inducible nitric oxide synthase (iNOS). nih.gov In LPS-stimulated BV2 microglial cells, genipin was found to inhibit the production of inflammatory mediators like TNF-α, IL-1β, and nitric oxide. nih.gov
Table 2: Research Findings in Macrophage and Microglial Models
| Compound | Cell Line | Inducer | Key Findings |
|---|---|---|---|
| This compound | RAW 264.7 | Lipopolysaccharide (LPS) | Inhibition of nitric oxide production (IC50 > 100 μM). medchemexpress.commedchemexpress.com |
| Genipin (related compound) | RAW 264.7 | LPS + IFN-γ | Inhibited NF-κB activation and iNOS expression. nih.gov |
The neuroprotective effects of this compound have been investigated using primary neuronal cells. In a model using corticosterone-induced primary cortical neurons, the compound was shown to effectively inhibit neuronal apoptosis. nih.gov The study demonstrated that it down-regulated apoptosis-related proteins such as p-JNK, Bax, and Cleaved-Caspase-3. nih.gov
The related compound, genipin, has been studied for its neurotrophic and neuroprotective activities in cell lines like PC12h and Neuro2a. jst.go.jpresearchgate.net In cultured hippocampal neurons, genipin was found to protect against the toxicity induced by the amyloid β protein. jst.go.jpresearchgate.net
Table 3: Research Findings in Neuronal Cell Models
| Compound | Cell Model | Inducer/Model | Key Findings |
|---|---|---|---|
| This compound | Primary Cortical Neurons | Corticosterone | Inhibited neuronal apoptosis; down-regulated p-JNK, Bax, and Cleaved-Caspase-3. nih.gov |
| Genipin (related compound) | PC12h Cells | - | Exhibited prominent neuritogenic activity. jst.go.jpresearchgate.net |
This compound has been specifically studied in the context of diabetic nephropathy using podocyte injury models. nih.govresearchgate.net In a high glucose-induced podocyte injury model, the compound was shown to protect podocytes from inflammation and injury. nih.gov This protective effect is mediated, at least in part, by promoting the AMPK/SIRT1 signaling pathway. nih.govmdpi.com When podocytes with silenced AMPK were treated with this compound, the compound increased the expression of AMPK and SIRT1 while reducing the expression of proteins associated with inflammation and pyroptosis, such as NLRP3, p-NF-κB p65, and cleaved caspase-1. nih.gov Assessments of podocyte injury in these in vitro models often involve TUNEL and flow cytometric analyses. nih.govoup.com
In Vivo Animal Models
Animal models are indispensable for evaluating the systemic effects of this compound, particularly its role in complex physiological processes like inflammation and oxidative stress.
The efficacy of this compound against inflammation and oxidative stress has been demonstrated in mouse models of disease.
One significant model is the high-fat diet (HFD)/streptozotocin (B1681764) (STZ)-induced diabetic nephropathy mouse model. nih.govresearchgate.net In these mice, treatment with the compound was found to suppress oxidative stress and inflammation. nih.govresearchgate.net The protective effects were associated with the activation of the APMK/SIRT1/NF-κB pathway. nih.gov Treatment attenuated kidney damage and inhibited downstream inflammatory proteins related to the NLRP3 inflammasome. nih.gov Key parameters measured in this model included markers of oxidative stress and inflammatory factors, with kidney damage assessed through histological staining (H&E, PAS, and Masson). researchgate.netoup.com
Another relevant in vivo model is the chronic unpredictable mild stress (CUMS) mouse model used to study depression-related mechanisms. nih.govresearchgate.net In CUMS-induced mice, this compound treatment alleviated depressive-like behaviors and inhibited neuronal apoptosis in the prefrontal cortex by suppressing inflammatory pathways, including JNK phosphorylation. nih.gov
Table 4: Research Findings in In Vivo Animal Models
| Compound | Animal Model | Key Findings |
|---|---|---|
| This compound | HFD/STZ-induced diabetic nephropathy mice | Suppressed oxidative stress and inflammation; attenuated kidney damage via the APMK/SIRT1/NF-κB pathway. nih.govresearchgate.net |
Models for Diabetic Nephropathy (e.g., High-fat diet/streptozotocin-induced DN mice)
To study the effects of this compound on diabetic nephropathy (DN), researchers commonly employ a mouse model induced by a combination of a high-fat diet (HFD) and low-dose streptozotocin (STZ). oup.comresearchgate.netnih.gov This model effectively mimics the pathophysiology of type 2 diabetes-related kidney damage in humans. researchgate.net In these studies, the administration of this compound was found to attenuate kidney damage and improve renal function. nih.govresearchgate.net
Pathological assessments using various staining methods revealed the extent of kidney damage in the DN model, which was subsequently alleviated by treatment. nih.govresearchgate.net For instance, H&E staining in DN mice showed glomerular cavity dilation, atrophy, and inflammatory cell infiltration, which were improved upon treatment. researchgate.net The compound's protective effects are linked to its ability to suppress oxidative stress and inflammation within the kidney tissue. nih.govresearchgate.net Treatment with this compound led to a reduction in inflammatory factors and oxidative stress parameters. oup.comnih.gov These findings demonstrate the compound's potential to counteract the key pathological processes of diabetic nephropathy. nih.govresearchgate.net
Table 1: Effects of this compound in a Diabetic Nephropathy Mouse Model
| Parameter Assessed | Observation in DN Model | Effect of this compound Treatment | Citation |
|---|---|---|---|
| Kidney Damage | Glomerular atrophy, dilation of glomerular cavity, inflammatory cell infiltration. | Alleviated renal damage and histopathological changes. | nih.govresearchgate.net |
| Oxidative Stress | Increased levels of oxidative stress markers. | Suppressed oxidative stress. | oup.comnih.gov |
| Inflammation | Elevated levels of inflammatory factors. | Reduced inflammatory markers. | oup.comnih.gov |
| Cell Survival | Increased podocyte injury and apoptosis. | Increased cell survival and attenuated podocyte injury. | nih.govresearchgate.net |
Models for Neurological Dysfunction (e.g., CUMS-induced depressed mice)
The antidepressant-like effects of this compound are investigated using the chronic unpredictable mild stress (CUMS) mouse model. nih.gov This model induces behavioral and neurobiological changes analogous to human depression, including anhedonia and behavioral despair. plos.org In this model, this compound treatment was shown to effectively alleviate depressive-like behaviors. nih.gov
Furthermore, the CUMS model is used to explore the neuroprotective actions of the compound. nih.gov Studies have shown that CUMS induces neuronal apoptosis, particularly in the prefrontal cortex. nih.gov Treatment with this compound was found to inhibit this neuronal apoptosis. nih.gov This anti-apoptotic effect is a key component of its potential therapeutic action in neurological dysfunction. nih.gov
Table 2: Effects of this compound in a CUMS-Induced Depression Mouse Model
| Parameter Assessed | Observation in CUMS Model | Effect of this compound Treatment | Citation |
|---|---|---|---|
| Depressive-like Behaviors | Increased immobility, reduced sucrose (B13894) preference. | Effectively alleviated depressive-like behaviors. | nih.gov |
| Neuronal Apoptosis | Increased apoptosis in prefrontal cortex neurons. | Inhibited neuronal apoptosis. | nih.gov |
Molecular Biology Techniques
Gene Expression Analysis (e.g., mRNA, Protein Levels)
The molecular mechanisms of this compound are frequently dissected using gene and protein expression analysis. Western blotting is a primary technique used to detect changes in protein levels in response to treatment. nih.govnih.gov
In studies on diabetic nephropathy, treatment with the compound was shown to increase the protein expression of AMP-activated protein kinase (AMPK) and silencing information regulator-related enzyme 1 (SIRT1). nih.govmdpi.com Concurrently, it inhibited the expression of downstream inflammatory proteins, such as those in the NLRP3 inflammasome pathway. nih.govresearchgate.netmdpi.com In research on neurological dysfunction, Western blot analyses revealed that the compound down-regulated apoptosis-related proteins, including phosphorylated c-Jun N-terminal kinase (p-JNK), Bax, and Cleaved-Caspase-3 in the prefrontal cortex of CUMS-induced mice. nih.gov Other studies have also demonstrated its ability to up-regulate the mRNA and protein expression of the tight junction protein ZO-1 in cellular models. figshare.com
Table 3: Modulation of Gene and Protein Expression by this compound
| Target Molecule | Biological Context | Change in Expression | Citation |
|---|---|---|---|
| AMPK | Diabetic Nephropathy | Increased protein levels. | nih.govmdpi.com |
| SIRT1 | Diabetic Nephropathy | Increased protein levels. | nih.govmdpi.com |
| NLRP3 Inflammasome Proteins | Diabetic Nephropathy | Inhibited expression. | nih.govresearchgate.net |
| p-JNK, Bax, Cleaved-Caspase-3 | Neurological Dysfunction (CUMS) | Down-regulated protein levels. | nih.gov |
| ZO-1 | Cellular Barrier Function | Up-regulated mRNA and protein levels. | figshare.com |
Pathway Inhibition and Activation Studies (e.g., siRNA Intervention)
To confirm the direct involvement of specific signaling pathways, researchers utilize techniques such as small interfering RNA (siRNA) intervention. nih.govresearchgate.net This method allows for the specific silencing of a target gene, enabling scientists to determine if a particular pathway is essential for the compound's observed effects.
In the context of diabetic nephropathy, the role of the AMPK/SIRT1 pathway was validated using AMPK-siRNA. nih.govresearchgate.net When AMPK was silenced in high glucose-treated podocytes, the protective effects of this compound were diminished. mdpi.com This demonstrated that the compound's ability to suppress inflammation and protect kidney cells is, at least in part, dependent on a functional AMPK/SIRT1 pathway. nih.govresearchgate.netmdpi.com These findings solidify the APMK/SIRT1/NF-κB axis as a key molecular target. nih.govresearchgate.net
Protein-Protein Interaction Studies (e.g., SUMOylation)
The study of post-translational modifications, such as the attachment of Small Ubiquitin-like Modifier (SUMO) proteins (SUMOylation), provides deeper insight into the regulation of protein function. researchgate.netresearchgate.net SUMOylation is a dynamic process that can alter a protein's stability, localization, and interactions. researchgate.net
Research on the antidepressant effects of this compound has revealed that it modulates the SUMOylation of Homeodomain-interacting protein kinase 2 (HIPK2). nih.govresearchgate.net This study demonstrated that the compound exerts its neuroprotective effects by enhancing HIPK2 SUMOylation. nih.gov This modification, in turn, inhibits the phosphorylation of JNK, a key event in the apoptotic pathway. nih.gov The key SUMOylation sites on HIPK2 regulated by the compound were identified as K326 and K1189. nih.gov This specific protein-protein interaction study reveals a novel mechanism for the compound's anti-apoptotic and antidepressant-like actions. nih.gov
Future Research Directions and Translational Potential in Academic Context
Elucidation of Novel Biological Targets and Signaling Pathways
While current research has identified several biological activities for Genipin (B1671432) 1-beta-D-gentiobioside (GG), a deeper understanding of its molecular mechanisms is crucial. medchemexpress.comselleckchem.com Future studies should aim to uncover the full spectrum of its biological targets and the signaling cascades it modulates.
Recent studies have shown that GG exerts neuroprotective effects by modulating the c-Jun amino-terminal kinase (JNK) pathway. nih.gov Specifically, it has been demonstrated to inhibit JNK phosphorylation by enhancing the SUMOylation of Homeodomain-interacting protein kinase 2 (HIPK2), thereby reducing neuronal apoptosis in the prefrontal cortex. nih.gov In models of depression, GG was found to down-regulate apoptosis-related proteins such as p-JNK, Bax, and Cleaved-Caspase-3. nih.gov
In the context of diabetic nephropathy, GG has been shown to activate the AMP-activated protein kinase (AMPK)/sirtuin 1 (SIRT1) pathway. researchgate.netnih.gov This activation subsequently suppresses the nuclear factor-κB (NF-κB) signaling pathway, which plays a key role in inflammation. researchgate.netnih.gov By modulating this axis, GG protects podocytes from high glucose-induced injury and reduces inflammation and oxidative stress. nih.gov
Further research is needed to identify other direct binding proteins and to explore its effects on interconnected signaling networks, such as MAPK/ERK and PI3K/Akt pathways, which are often associated with the cellular processes it influences. mdpi.comresearchgate.net
Comprehensive Pharmacodynamic Investigations
Genipin 1-beta-D-gentiobioside is credited with a range of valuable biological activities, including hepatoprotective, anti-inflammatory, antioxidant, and antithrombotic effects. medchemexpress.comselleckchem.comfishersci.at It has also been investigated for its potential in treating memory dysfunction due to its anti-acetylcholine activity. ncats.io
Pharmacodynamic studies have revealed its ability to counteract heart failure by enhancing cardiac inotropy and reducing heart preload. ncats.io In diabetic nephropathy models, GG treatment was associated with hypoglycemic effects and the suppression of oxidative stress and inflammation. researchgate.net A comparative pharmacokinetic study showed that the maximum plasma concentration (Cmax) and area under the curve (AUC) of GG were highest when administered as a crude extract of Gardenia Fructus compared to its processed forms. nih.gov
| Reported Pharmacodynamic Activity | Associated Pathway/Mechanism | Experimental Model |
| Antidepressant-like effects | Inhibition of JNK phosphorylation via enhanced HIPK2 SUMOylation; downregulation of p-JNK, Bax, Cleaved-Caspase-3. nih.gov | Chronic unpredictable mild stress (CUMS) mouse model; corticosterone-induced primary cortical neurons. nih.gov |
| Protection against Diabetic Nephropathy | Activation of AMPK/SIRT1 pathway; suppression of NF-κB signaling. researchgate.netnih.gov | High-fat diet/streptozotocin-induced diabetic nephropathy mice; high glucose-induced podocytes. researchgate.netnih.gov |
| Cardioprotective Effects | Enhancement of heart inotropy; lowering of heart preload. ncats.io | Pentobarbital sodium-induced heart failure models. ncats.io |
| Neuroprotective Effects | Anti-acetylcholine activity; potential to increase brain acetylcholine (B1216132) levels. ncats.io | In vitro and in vivo models of memory dysfunction. ncats.io |
Role as a Precursor to Bioactive Aglycones (e.g., Genipin) in Research
A significant aspect of this compound's biological relevance is its role as a prodrug or precursor to its more studied aglycone, genipin. mdpi.comacs.org
Research into Biotransformation for Aglycone Generation for Research Purposes
In vivo and in vitro studies have demonstrated that this compound undergoes metabolic transformation primarily through the action of intestinal microflora. acs.orgnih.gov The process involves sequential deglycosylation, where the gentiobiose moiety is cleaved to first yield geniposide (B1671433) (genipin 1-O-β-D-glucopyranoside) and subsequently the aglycone, genipin. acs.orgnih.gov This biotransformation is critical, as the resulting genipin is a highly bioactive molecule. nih.govmdpi.com
Studies comparing conventional and pseudo-germ-free rats confirmed that intestinal bacteria are essential for this conversion, with fewer metabolites being detected in the latter. acs.orgnih.gov This metabolic pathway highlights the importance of the gut microbiome in mediating the pharmacological effects of orally administered this compound. Further research could focus on identifying specific bacterial strains or enzymes responsible for this hydrolysis to standardize the generation of genipin for research applications. jst.go.jp The transformation process involves at least eight different biotransformations, including deglycosylation, hydroxylation, and conjugation. acs.orgnih.gov
Potential for Developing Bio-derived Research Tools or Probes
The aglycone, genipin, is well-known for its potent protein cross-linking abilities, making it a valuable tool in biomaterial fabrication and tissue engineering. nih.govmdpi.com Given that this compound is a natural and stable precursor, it represents a promising starting material for the bio-derived synthesis of genipin-based research tools. nih.gov Research into controlled enzymatic or microbial hydrolysis of the glycoside could yield genipin for use as a biocompatible cross-linking agent for creating scaffolds for cell culture or as a component in drug delivery systems. nih.govmdpi.com Its inherent bioactivity could also be harnessed to develop probes for studying the signaling pathways it modulates, such as the JNK or AMPK pathways. nih.govnih.gov
Addressing Research Gaps for Broader Mechanistic Understanding
Despite progress, significant research gaps remain in the comprehensive understanding of this compound. Key areas for future investigation include:
Complete Metabolite Profiling: While 11 metabolites have been tentatively identified, a full characterization of all metabolic products and their individual biological activities is needed to understand the compound's complete effect profile. acs.orgnih.gov
Direct Molecular Target Identification: The direct binding proteins and receptors for this compound itself, as opposed to its metabolites, are not fully known. Identifying these would clarify its primary mechanisms of action.
Comparative Bioactivity Studies: Head-to-head studies comparing the potency and specific effects of this compound with its metabolites, geniposide and genipin, are required across various disease models to attribute specific actions to each molecule.
Microbiome Influence: Identifying the specific gut microbial species and enzymes responsible for its biotransformation can lead to personalized therapeutic strategies and improved research models. acs.orgjst.go.jp
Long-Term Pharmacokinetics: While some pharmacokinetic data exists, long-term studies are needed to understand its accumulation, final disposition, and potential for chronic effects. medchemexpress.comnih.gov
Addressing these gaps will provide a more robust mechanistic foundation for the potential translational applications of this promising natural compound.
Q & A
Q. What metrics should be reported to ensure experimental reproducibility?
- Essential Data :
- Synthesis : Reaction yield, purity (HPLC ≥ 98%), and stereochemical confirmation (NMR, [α]D values) .
- Bioassays : IC50 values with 95% confidence intervals, positive/negative controls, and inter-assay CV (%) .
- Template :
| Parameter | Value | Method |
|---|---|---|
| Purity | 98.5% | HPLC (C18 column) |
| IC50 (Anti-inflammatory) | 12.3 µM (95% CI: 10.1–14.5) | LPS-induced TNF-α assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
